N-methyl-1,2,4-triazole-1-carboxamide
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Overview
Description
N-methyl-1,2,4-triazole-1-carboxamide is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-1,2,4-triazole-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1,2,4-triazole-3-carboxylates with methylamine under mild conditions. This reaction can be facilitated using microwave-assisted synthesis, which significantly reduces reaction times and improves yields . The reaction typically proceeds in toluene under microwave conditions, with the liberation of alcohol as a by-product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methods. The use of microwave-assisted synthesis is particularly advantageous due to its efficiency and environmental benefits. Industrial production may also involve the use of continuous flow reactors to further enhance the scalability and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1,2,4-triazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: this compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce different reduced derivatives of the compound.
Scientific Research Applications
N-methyl-1,2,4-triazole-1-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-1,2,4-triazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
N-methyl-1,2,4-triazole-1-carboxamide can be compared with other similar compounds, such as:
1,2,3-Triazole: Another triazole derivative with similar chemical properties but different biological activities.
1,2,4-Triazole: The parent compound of this compound, which also exhibits diverse biological activities.
This compound is unique due to its specific substitution pattern and the resulting biological activities
Properties
CAS No. |
35101-77-0 |
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Molecular Formula |
C4H6N4O |
Molecular Weight |
126.12 g/mol |
IUPAC Name |
N-methyl-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C4H6N4O/c1-5-4(9)8-3-6-2-7-8/h2-3H,1H3,(H,5,9) |
InChI Key |
ZSHACONATLYYGO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N1C=NC=N1 |
Origin of Product |
United States |
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